molecular formula C14H13BrFN3O3S B2358813 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034296-59-6

2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No.: B2358813
CAS No.: 2034296-59-6
M. Wt: 402.24
InChI Key: YHBOWWUJEGIENS-UHFFFAOYSA-N
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Description

2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a fluorine atom at the 5-position and a pyrrolidine ring at the 2-position. The pyrrolidine moiety is further functionalized with a 4-bromophenylsulfonyl group.

Properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN3O3S/c15-10-1-3-13(4-2-10)23(20,21)19-6-5-12(9-19)22-14-17-7-11(16)8-18-14/h1-4,7-8,12H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBOWWUJEGIENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Functionalization

The pyrrolidine core is typically functionalized at the 3-position to introduce the oxygen nucleophile required for subsequent etherification. A common approach involves:

  • Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during oxidation or sulfonation.
  • Introduction of the hydroxyl group at the 3-position via stereoselective oxidation or hydroxylation. For example, epoxidation followed by ring-opening with a nucleophile could yield the desired stereochemistry.

Sulfonation with 4-Bromobenzenesulfonyl Chloride

The sulfonyl group is introduced by reacting the pyrrolidine intermediate with 4-bromobenzenesulfonyl chloride under basic conditions. Key considerations include:

  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) are preferred for their inertness and solubility properties.
  • Base choice : Triethylamine or pyridine neutralizes HCl generated during the reaction, driving the reaction to completion.
  • Molecular sieves : To trap water and prevent hydrolysis of the sulfonyl chloride, molecular sieves (3Å or 4Å) are often employed.

Pyrimidine Coupling Strategies

Nucleophilic Substitution

The 5-fluoropyrimidine moiety can be introduced via an SN2 reaction between a pre-formed pyrrolidin-3-yloxy anion and a halogenated pyrimidine (e.g., 5-fluoro-2-chloropyrimidine).

  • Conditions : Anhydrous dimethylformamide (DMF) at 80–100°C with potassium carbonate as a base.
  • Challenges : Competing elimination reactions necessitate careful temperature control and excess pyrimidine reagent.

Mitsunobu Reaction

For stereospecific ether formation, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$ \text{Pyrrolidin-3-ol} + 5\text{-fluoropyrimidine} \xrightarrow{\text{DEAD, PPh}_3} \text{Ether product} $$

  • Yield : Typically 70–85%, but cost and scalability may limit industrial application.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrolidine and 5-fluoro-2-bromopyrimidine offers regioselectivity:

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).
  • Conditions : Aqueous sodium carbonate, toluene/ethanol solvent mix, 80°C.

Deprotection and Final Product Isolation

Removal of Protective Groups

  • Boc deprotection : Trifluoroacetic acid (TFA) in dichloromethane at 0–25°C.
  • Cbz deprotection : Hydrogenolysis with H₂/Pd/C in methanol.

Purification Techniques

  • Chromatography : Silica gel column chromatography using ethyl acetate/hexane gradients.
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity.

Comparative Analysis of Synthetic Methods

Step Method Reagents/Conditions Yield Reference
Pyrrolidine protection Boc/Cbz introduction Boc₂O or Cbz-Cl, Et₃N, CH₂Cl₂, 0°C 90–95%
Sulfonation Sulfonyl chloride reaction 4-BrC₆H₄SO₂Cl, Et₃N, molecular sieves, THF 85%
Pyrimidine coupling Suzuki-Miyaura Pd(dppf)Cl₂, Na₂CO₃, toluene/EtOH, 80°C 78%
Deprotection TFA treatment TFA/CH₂Cl₂ (1:1), 25°C, 2h 95%

Chemical Reactions Analysis

2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The sulfonyl group can be involved in redox reactions, potentially leading to the formation of sulfoxides or sulfones.

    Coupling reactions: The pyrimidine ring can participate in coupling reactions with various electrophiles or nucleophiles, leading to the formation of more complex derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its potential therapeutic applications.

    Medicine: Due to its unique structural features, the compound may have potential as a lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Functional Groups Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Pyrimidine + pyrrolidine 5-Fluoro, 4-bromophenylsulfonyl ~397.3 (calculated) Not reported Sulfonyl-pyrrolidine linker
Example 64 () Pyrazolo[3,4-c]pyrimidine 5-Fluoro, chromenone, boronic acid-derived 536.4 303–306 Suzuki coupling synthesis
Example 60 () Pyrazolo[3,4-c]pyrimidine Benzenesulfonamide, morpholino 599.1 242–245 High enantiomeric excess (96.21%)
2-Fluoro-5-(4-fluorophenyl)pyridine () Pyridine Fluoro, fluorophenyl ~207.2 (calculated) Not reported Precursor for biological studies

Key Observations:

Sulfonyl vs. Sulfonamide Groups : The target compound’s 4-bromophenylsulfonyl group contrasts with the benzenesulfonamide in Example 60 (). Sulfonyl groups enhance electrophilicity and binding to hydrophobic pockets, whereas sulfonamides may improve solubility via hydrogen bonding .

Fluorination Patterns: The 5-fluoropyrimidine core in the target compound parallels the fluorinated chromenone in Example 64 (). Fluorine atoms typically enhance metabolic stability and modulate lipophilicity, critical for bioavailability .

Physicochemical Properties

  • Melting Points: The higher melting point of Example 64 (303–306°C vs. 242–245°C for Example 60) correlates with its chromenone moiety’s rigidity compared to the morpholino group in Example 60. The target compound’s melting point is unreported but may align with sulfonyl-containing analogs .
  • Solubility: The 4-bromophenylsulfonyl group in the target compound likely reduces aqueous solubility compared to sulfonamide or morpholino derivatives, requiring formulation optimization .

Biological Activity

Overview

2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with a fluorine atom and linked to a pyrrolidine moiety via an ether linkage. The presence of the 4-bromophenylsulfonyl group enhances its chemical diversity and potential biological activity. This compound has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications in oncology and infectious diseases.

PropertyValue
IUPAC Name 2-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine
CAS Number 2034296-59-6
Molecular Formula C₁₄H₁₃BrFN₃O₃S
Molecular Weight 402.24 g/mol
InChI Key YHBOWWUJEGIENS-UHFFFAOYSA-N

The biological activity of 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The unique structural features allow for high-affinity binding, which can inhibit enzymatic activity or modulate receptor functions. Understanding these interactions is crucial for elucidating its therapeutic potential.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Preliminary studies suggest that 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine may inhibit the proliferation of cancer cells. For instance, similar compounds have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound's structural analogs have demonstrated antimicrobial activity, suggesting that 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine may also possess similar properties. This could be explored further in the context of drug-resistant pathogens.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in nucleotide synthesis pathways, which are critical for cellular proliferation and survival. This mechanism has been observed with other pyrimidine derivatives, indicating a potential pathway for therapeutic intervention.

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro assays have been conducted to evaluate the cytotoxic effects of related pyrimidine compounds on cancer cell lines such as A431 (vulvar epidermal carcinoma). Results indicated significant inhibition of cell migration and invasion, suggesting a promising role for 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine in cancer therapy .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition has highlighted the potential of this compound to target key metabolic pathways involved in cancer progression. For example, studies on similar compounds showed effective inhibition of PARP enzymes, which are implicated in DNA repair mechanisms .
  • Comparative Analysis : When compared to structurally similar compounds, such as those with chlorine substitutions instead of bromine, variations in biological activity were noted. These differences underscore the importance of functional group positioning on biological efficacy .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine to maximize yield and purity?

  • Methodological Answer : Synthesis optimization should focus on:
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane or THF) are preferred for sulfonylation and nucleophilic substitution steps due to their ability to stabilize intermediates .
  • Catalysts : Use of base catalysts (e.g., triethylamine) to deprotonate intermediates during sulfonylation .
  • Temperature control : Stepwise temperature adjustments (e.g., 0–5°C for sulfonylation, room temperature for coupling reactions) to minimize side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for isolating high-purity fractions .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions on the pyrrolidine and pyrimidine rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms sulfonyl-pyrrolidine linkage geometry .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Cell viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Dose-response curves : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC50 values .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across different assay conditions?

  • Methodological Answer :
  • Control experiments : Include solvent-only controls (e.g., DMSO vs. PBS) to assess solvent interference .
  • Assay replication : Triplicate measurements across independent experiments to identify outliers .
  • Secondary assays : Validate results using orthogonal methods (e.g., SPR for binding affinity if initial data from fluorescence assays are inconsistent) .

Q. What computational strategies predict target interactions for this compound?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinases) by aligning the sulfonyl group in hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to evaluate hydrogen bonding between the fluoropyrimidine moiety and active-site residues .
  • QSAR modeling : Correlate substituent variations (e.g., bromophenyl vs. chlorophenyl) with activity data to guide structural modifications .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

  • Methodological Answer :
  • Scaffold diversification : Synthesize analogs with modified pyrrolidine substituents (e.g., replacing bromophenyl with methoxyphenyl) .
  • Functional group analysis : Compare bioactivity when the fluoropyrimidine is substituted with chlorine or methyl groups .
  • 3D pharmacophore mapping : Identify critical interaction points (e.g., sulfonyl oxygen hydrogen bonds) using Schrödinger’s Phase .

Q. What experimental conditions affect the compound’s stability during long-term storage?

  • Methodological Answer :
  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the sulfonyl group .
  • Solvent stability : Avoid aqueous buffers at pH >8, which may hydrolyze the sulfonamide bond .
  • Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (argon) to minimize oxidation .

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